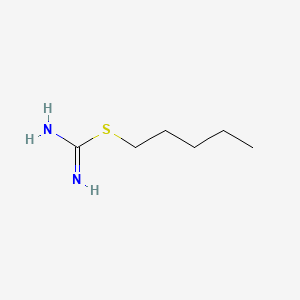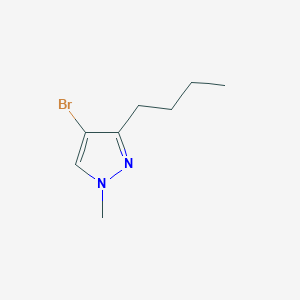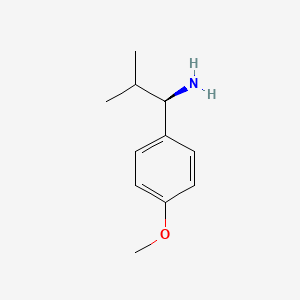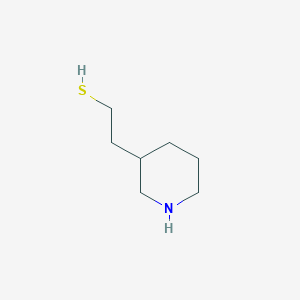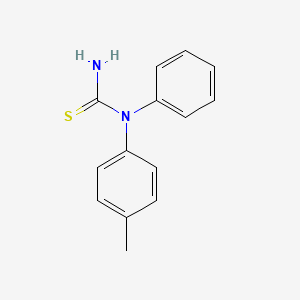![molecular formula C16H22N2O2 B13975984 [3-(1H-lndol-3-yl)-propyl]-carbamic acid tert-butyl ester](/img/structure/B13975984.png)
[3-(1H-lndol-3-yl)-propyl]-carbamic acid tert-butyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3-(1H-lndol-3-yl)-propyl]-carbamic acid tert-butyl ester: is a synthetic organic compound that belongs to the indole family Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [3-(1H-lndol-3-yl)-propyl]-carbamic acid tert-butyl ester typically involves the reaction of indole derivatives with carbamic acid tert-butyl ester. One common method is the palladium-catalyzed Larock indole synthesis, which involves the use of palladium catalysts to form the indole unit . Another method involves the reaction of substituted o-iodoaniline with dicarbonyl compounds to form the corresponding imine, followed by cyclization .
Industrial Production Methods: Industrial production of this compound often employs multicomponent reactions (MCRs) due to their efficiency and sustainability. MCRs allow for the combination of multiple starting materials in a single reaction vessel, reducing the need for intermediate purification and minimizing solvent use .
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as oxygen or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Oxygen or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.
Substitution: Various nucleophiles or electrophiles under suitable conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while reduction may produce indole-3-alkylamines.
科学研究应用
Chemistry: The compound is used as a precursor in the synthesis of various biologically active molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, it is used to study the effects of indole derivatives on cellular processes and to develop new therapeutic agents .
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials with specific properties .
作用机制
The mechanism of action of [3-(1H-lndol-3-yl)-propyl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, indole derivatives are known to interact with protein kinases, influencing cell signaling pathways and cellular functions .
相似化合物的比较
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carboxylic acid: Used in the synthesis of pharmaceuticals and agrochemicals.
Indole-3-alkylamines: Known for their biological activities, including antimicrobial and anticancer properties.
Uniqueness: What sets [3-(1H-lndol-3-yl)-propyl]-carbamic acid tert-butyl ester apart from other indole derivatives is its specific structure, which allows for unique interactions with biological targets. This makes it a valuable compound for developing new therapeutic agents and studying biological processes.
属性
分子式 |
C16H22N2O2 |
|---|---|
分子量 |
274.36 g/mol |
IUPAC 名称 |
tert-butyl N-[3-(1H-indol-3-yl)propyl]carbamate |
InChI |
InChI=1S/C16H22N2O2/c1-16(2,3)20-15(19)17-10-6-7-12-11-18-14-9-5-4-8-13(12)14/h4-5,8-9,11,18H,6-7,10H2,1-3H3,(H,17,19) |
InChI 键 |
FHMNZEJOGNXXDA-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NCCCC1=CNC2=CC=CC=C21 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


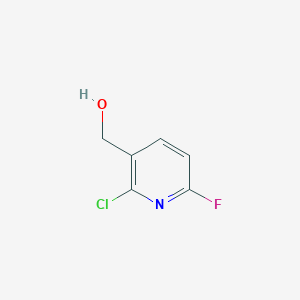
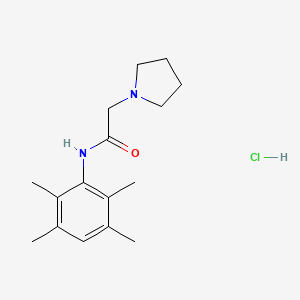
![2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetic acid;hydrochloride](/img/structure/B13975920.png)
![6-Cyclopropyl-1,6-diazaspiro[3.4]octan-2-one](/img/structure/B13975921.png)
![1-Methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde](/img/structure/B13975923.png)
![N-([1,1'-biphenyl]-2-yl)dibenzo[b,d]furan-4-amine](/img/structure/B13975930.png)
![4-[[(3-Hydroxypropyl)amino]methyl]phenol](/img/structure/B13975939.png)
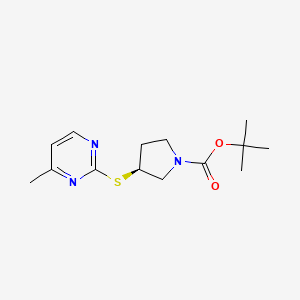
![6-Bromo-1-(tetrahydro-3-furanyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13975951.png)
